REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH2:12][CH2:11][CH2:10][NH:9][CH2:8][C:7]=2[CH:13]=1.[BrH:14]>>[BrH:14].[OH:2][C:3]1[CH:4]=[CH:5][C:6]2[CH2:12][CH2:11][CH2:10][NH:9][CH2:8][C:7]=2[CH:13]=1 |f:2.3|
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Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(CNCCC2)C1
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Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
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Details
|
ethanol and diethyl ether were added to the obtained residue
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Type
|
FILTRATION
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Details
|
The mixture was filtrated
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Br.OC=1C=CC2=C(CNCCC2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |